tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound featuring a tert-butyl ester group and a diazabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the diazabicyclo[3.2.1]octane core through a series of cyclization reactions. The tert-butyl ester group is then introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazabicyclo[3.2.1]octane core can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to changes in enzyme activity, protein conformation, or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Unique due to its specific stereochemistry and functional groups.
This compound analogs: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a tert-butyl ester group and a diazabicyclo[3.2.1]octane core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H24N2O3 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-8(16)11-10-6-5-9(7-14-11)15(10)12(17)18-13(2,3)4/h8-11,14,16H,5-7H2,1-4H3/t8-,9-,10+,11-/m0/s1 |
InChI Key |
VFHJBNDFVGIHCI-MMWGEVLESA-N |
Isomeric SMILES |
C[C@@H]([C@H]1[C@H]2CC[C@H](N2C(=O)OC(C)(C)C)CN1)O |
Canonical SMILES |
CC(C1C2CCC(N2C(=O)OC(C)(C)C)CN1)O |
Origin of Product |
United States |
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